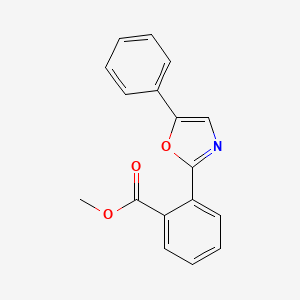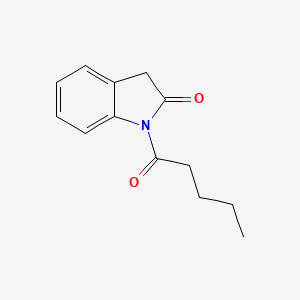
2-Indolinone, 1-valeryl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Indolinone, 1-valeryl- is a derivative of indole, a heterocyclic organic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives, including 2-Indolinone, 1-valeryl-, have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Indolinone, 1-valeryl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative .
Industrial Production Methods: Industrial production of 2-Indolinone, 1-valeryl- may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-Indolinone, 1-valeryl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalized π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
2-Indolinone, 1-valeryl- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Indolinone, 1-valeryl- involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation, leading to its antitumor effects . Additionally, the compound can induce oxidative stress and DNA damage in cancer cells, contributing to its cytotoxic activity .
相似化合物的比较
Sunitinib: A receptor tyrosine kinase inhibitor used in cancer therapy.
Semaxinib: Another receptor tyrosine kinase inhibitor with antitumor activity.
Nintedanib: Used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.
Uniqueness: 2-Indolinone, 1-valeryl- is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its derivatives have shown promise in various therapeutic applications, particularly in cancer treatment, making it a valuable compound for further research and development .
属性
CAS 编号 |
57989-34-1 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
1-pentanoyl-3H-indol-2-one |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-12(15)14-11-7-5-4-6-10(11)9-13(14)16/h4-7H,2-3,8-9H2,1H3 |
InChI 键 |
HLEDWWYEWLZNPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)N1C(=O)CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



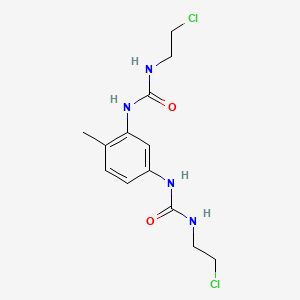

![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
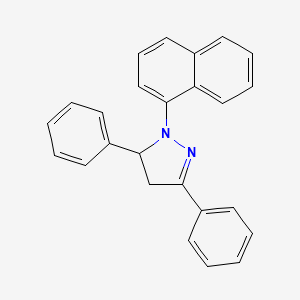
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
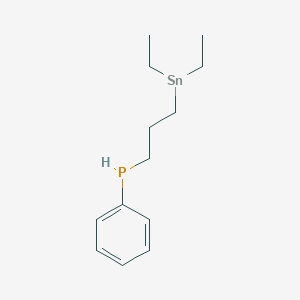
![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
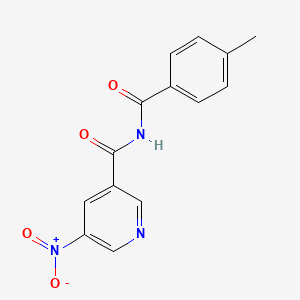
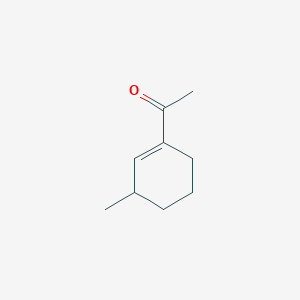
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)
